ethyl (3Z,5Z)-3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
G5-7 is an orally active, allosteric inhibitor of Janus kinase 2 (JAK2). It selectively inhibits JAK2-mediated phosphorylation and activation of epidermal growth factor receptor (EGFR) and signal transducer and activator of transcription 3 (STAT3) by binding to JAK2 . This compound has shown potential for glioma research due to its ability to induce cell cycle arrest and apoptosis, as well as its antiangiogenic effects .
Preparation Methods
The synthesis of G5-7 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts . Industrial production methods for G5-7 are also not widely available, as the compound is primarily used for research purposes .
Chemical Reactions Analysis
G5-7 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the compound, which can affect its biological activity.
Substitution Reactions: These reactions involve the replacement of one functional group with another, which can alter the compound’s properties and interactions with biological targets.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions are not publicly disclosed, but they typically involve the use of organic solvents, catalysts, and controlled temperatures.
Major Products: The major products formed from these reactions are intermediates that are further processed to yield the final compound, G5-7.
Scientific Research Applications
G5-7 has a wide range of scientific research applications, including:
Mechanism of Action
G5-7 exerts its effects by selectively inhibiting JAK2-mediated phosphorylation and activation of EGFR and STAT3 . By binding to JAK2, G5-7 decreases the activity of downstream signaling pathways, including the mammalian target of rapamycin (mTOR) pathway . This inhibition leads to cell cycle arrest at the G2 phase, induction of apoptosis, and reduction of vascular endothelial growth factor (VEGF) secretion . The compound’s antiangiogenic effects further contribute to its potential as a therapeutic agent for gliomas .
Comparison with Similar Compounds
G5-7 is unique in its selective inhibition of JAK2-mediated phosphorylation and activation of EGFR and STAT3 . Compared to other JAK2 inhibitors, G5-7 has shown greater potency in suppressing the proliferation of glioblastoma cells . Similar compounds include:
Panobinostat: A histone deacetylase inhibitor with anticancer activity.
OSU-T315: A tyrosine kinase inhibitor with potential anticancer properties.
Epothilone B: A microtubule-stabilizing agent used in cancer research.
Tandutinib: A tyrosine kinase inhibitor with potential anticancer activity.
G5-7’s unique mechanism of action and its potential for glioma research make it a valuable compound in the field of cancer research .
Properties
IUPAC Name |
ethyl (3Z,5Z)-3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2NO3/c1-2-28-22(27)25-13-17(11-15-7-3-5-9-19(15)23)21(26)18(14-25)12-16-8-4-6-10-20(16)24/h3-12H,2,13-14H2,1H3/b17-11-,18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAYMMBGZTYNSI-WHYMJUELSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1C/C(=C/C2=CC=CC=C2F)/C(=O)/C(=C\C3=CC=CC=C3F)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.